Dibenzo(c,h)thioxanthylium, 5,6,8,9-tetrahydro-, perchlorate

Description

Systematic IUPAC Nomenclature and Structural Formula

The systematic IUPAC name for dibenzo(c,h)thioxanthylium, 5,6,8,9-tetrahydro-, perchlorate is derived from its polycyclic aromatic framework and functional groups. The base structure comprises a thioxanthylium core, which integrates a sulfur atom within a tricyclic system fused with two benzene rings. The "5,6,8,9-tetrahydro" designation indicates partial saturation of the central heterocyclic ring, reducing four double bonds to single bonds. The perchlorate anion ($$ \text{ClO}_4^- $$) serves as the counterion.

The IUPAC name is formally expressed as:

2-thioniapentacyclo[12.8.0.0³,¹².0⁴,⁹.0¹⁷,²²]docosa-1,3(12),4,6,8,13,17,19,21-nonaene; perchlorate . This nomenclature reflects the compound’s pentacyclic architecture, sulfur-containing cationic center, and perchlorate anion.

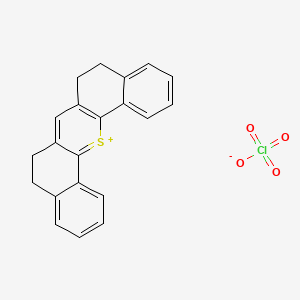

The structural formula (Figure 1) illustrates the following features:

- A central thioxanthylium ion with a sulfur atom replacing the oxygen found in analogous xanthylium compounds.

- Two fused benzene rings (dibenzo groups) at positions c and h of the heterocyclic core.

- Partial hydrogenation at positions 5, 6, 8, and 9, resulting in a semi-saturated ring system.

- A perchlorate anion ($$ \text{ClO}_4^- $$) balancing the positive charge of the sulfur-containing cation.

Molecular Formula and Mass Spectrometry Data

The molecular formula for this compound is C₂₁H₁₇SClO₄ , derived from its cationic thioxanthylium component ($$ \text{C}{21}\text{H}{17}\text{S}^+ $$) and perchlorate anion ($$ \text{ClO}_4^- $$). Key mass spectrometry data include:

| Property | Value |

|---|---|

| Molecular weight | 400.89 g/mol |

| Exact mass (monoisotopic) | 400.0463 Da |

| Major fragments | - C₁₃H₉S⁺ (m/z 197.04) |

| - ClO₄⁻ (m/z 99.95) |

The molecular weight aligns with the sum of atomic masses:

$$

(21 \times 12.01) + (17 \times 1.01) + 32.07 + 35.45 + (4 \times 16.00) = 400.89 \, \text{g/mol}

$$

High-resolution mass spectrometry (HRMS) would typically show a parent ion peak at m/z 400.0463 for the cationic moiety, with characteristic fragmentation patterns arising from the loss of the perchlorate group or cleavage of the polycyclic framework.

CAS Registry Number and Alternative Chemical Identifiers

The compound is uniquely identified by the following registry numbers and identifiers:

| Identifier Type | Value | Source |

|---|---|---|

| CAS Registry Number | 65193-70-6 | RTECS |

| RTECS Number | HQ3600000 | RTECS |

| DSSTox Substance ID | DTXSID00216003 (analog) | PubChem |

| Wikidata ID | Q83092128 (analog) | PubChem |

The CAS Registry Number 65193-70-6 is specific to the thioxanthylium derivative, distinguishing it from related oxygen-containing analogs (e.g., dibenzo(c,h)xanthylium perchlorate, CAS 6581-93-7). Alternative identifiers include:

- EC Number : Not formally assigned.

- Synonym : 5,6,8,9-Tetrahydrodibenzo(c,h)thioxanthylium perchlorate.

Structural analogs, such as dibenzo(c,h)xanthylium perchlorate (CAS 6581-93-7), share similar polycyclic frameworks but differ in the heteroatom (oxygen vs. sulfur) and saturation patterns.

Properties

CAS No. |

65193-70-6 |

|---|---|

Molecular Formula |

C21H17ClO4S |

Molecular Weight |

400.9 g/mol |

IUPAC Name |

2-thioniapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,17,19,21-nonaene;perchlorate |

InChI |

InChI=1S/C21H17S.ClHO4/c1-3-7-18-14(5-1)9-11-16-13-17-12-10-15-6-2-4-8-19(15)21(17)22-20(16)18;2-1(3,4)5/h1-8,13H,9-12H2;(H,2,3,4,5)/q+1;/p-1 |

InChI Key |

IGZSGTYVDMCEOL-UHFFFAOYSA-M |

Canonical SMILES |

C1CC2=CC3=C(C4=CC=CC=C4CC3)[S+]=C2C5=CC=CC=C51.[O-]Cl(=O)(=O)=O |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Thioxanthylium Core and Tetrahydro Derivative

General Approach: The synthesis typically starts from precursors containing sulfur and aromatic rings, such as substituted naphthalenes or biphenyls with sulfur bridges. The tetrahydro portion (5,6,8,9-tetrahydro) indicates partial hydrogenation of the aromatic system, which is often achieved by catalytic hydrogenation or selective reduction methods.

-

- Cyclization and Ring Closure: Intramolecular cyclization reactions, such as Friedel-Crafts acylation or photocyclization, are used to form the fused ring system characteristic of thioxanthylium compounds.

- Dehydrohalogenation and Dehydrogenation: Controlled dehydrohalogenation (removal of halogen atoms) and dehydrogenation steps are employed to adjust the degree of saturation in the ring system, as seen in related bicyclic trienone syntheses.

- Use of Phosphorus Tribromide: In situ generation of brominated intermediates using phosphorus tribromide facilitates subsequent cyclization and rearrangement steps.

Formation of the Perchlorate Salt

- The perchlorate salt is typically formed by treating the thioxanthylium cation intermediate with perchloric acid or a suitable perchlorate salt under controlled conditions.

- This step ensures the formation of a stable ionic compound with perchlorate as the counterion, which is important for the compound’s stability and crystallinity.

Representative Preparation Procedure (Based on Related Compounds)

Supporting Research Findings

- The use of lithium bromide and lithium carbonate mixtures in DMF has been shown to be effective for dehydrohalogenation steps, providing good yields and clean reactions.

- Photocyclization and Friedel-Crafts type cyclizations are common in constructing polycyclic aromatic systems similar to thioxanthylium derivatives, allowing regioselective ring closures.

- The perchlorate salt formation is a standard approach for stabilizing cationic heterocycles, improving their handling and characterization.

| Preparation Stage | Method/Technique | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| Bromination | Phosphorus tribromide | PBr3 in CH2Cl2, 0 to -5°C | Bromo intermediate formation |

| Dehydrohalogenation | LiBr/Li2CO3 in DMF | 50-150°C, inert atmosphere | Unsaturated bicyclic ketone |

| Cyclization & Hydrogenation | Thermal or catalytic hydrogenation | Xylene/toluene, 100-140°C | Tetrahydrothioxanthylium core |

| Perchlorate Salt Formation | Acid-base reaction | Perchloric acid or perchlorate salt | Stable perchlorate salt |

The preparation of Dibenzo(c,h)thioxanthylium, 5,6,8,9-tetrahydro-, perchlorate involves multi-step synthesis starting from sulfur-containing aromatic precursors. Key steps include bromination with phosphorus tribromide, dehydrohalogenation using lithium bromide and lithium carbonate in dimethylformamide, controlled cyclization and partial hydrogenation to form the tetrahydrothioxanthylium core, and final salt formation with perchlorate ions. These methods are supported by detailed research on related bicyclic and polycyclic aromatic sulfur heterocycles, ensuring high yields and purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

5,6,8,9-Tetrahydrodibenzo(c,h)thioxanthylium perchlorate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into its corresponding thioxanthene derivatives.

Substitution: It can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thioxanthene derivatives.

Substitution: Substituted thioxanthylium compounds with various functional groups.

Scientific Research Applications

Chemical Structure and Synthesis

The compound has the molecular formula and features a thioxanthene core structure. Its synthesis typically involves cyclization reactions of appropriate precursors under controlled conditions. One common method includes the reaction of dibenzo[c,h]thioxanthene with perchloric acid in organic solvents like dichloromethane. The optimization of these reaction conditions is crucial for maximizing yield and purity in both laboratory and industrial settings .

Chemical Reactions

Dibenzo(c,h)thioxanthylium undergoes various chemical transformations:

- Oxidation : Can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide or potassium permanganate.

- Reduction : Reduction reactions convert it into thioxanthene derivatives using reducing agents such as lithium aluminum hydride.

- Substitution : It can participate in electrophilic and nucleophilic substitution reactions at its aromatic rings.

Chemistry

In the realm of synthetic chemistry, dibenzo(c,h)thioxanthylium serves as a precursor for more complex molecular structures. Its unique electronic properties make it an interesting subject for studies involving photochemical reactions and redox processes. For instance, research has shown that this compound can be utilized in the development of optical switches due to its ability to undergo conformational changes upon light exposure .

Biology

The biological activity of dibenzo(c,h)thioxanthylium is an area of active investigation. Studies have indicated potential interactions with biomolecules that may lead to significant biological effects. For example, its ability to modulate enzyme activity suggests possible applications in drug design and development. Preliminary studies have explored its anticancer properties by investigating its effects on cell proliferation pathways .

Medicine

In medicinal chemistry, dibenzo(c,h)thioxanthylium is being examined for its therapeutic potential. Research has indicated that it may possess antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics or treatments for resistant strains of bacteria . Additionally, its role as a fluorescent probe in biochemical assays highlights its utility in diagnostic applications.

Case Study 1: Optical Switching

A study demonstrated that dibenzo(c,h)thioxanthylium derivatives can function as effective optical switches due to their unique conformational properties. The research involved detailed spectroscopic analysis to monitor the switching behavior under various light conditions, revealing insights into their potential applications in molecular electronics .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer activity of dibenzo(c,h)thioxanthylium compounds. The study involved evaluating their effects on specific cancer cell lines, with results indicating a dose-dependent inhibition of cell growth. This highlights the need for further research into their mechanisms of action and potential therapeutic applications .

Mechanism of Action

The mechanism by which 5,6,8,9-Tetrahydrodibenzo(c,h)thioxanthylium perchlorate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways, leading to changes in cellular functions. For example, its potential anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Thiopyrylium and Benzopyrylium Salts

The compound’s closest analogs include 9-phenylthioxanthylium perchlorate and benzopyrylium perchlorate derivatives . Structural differences arise from substituents and heteroatoms (sulfur vs. oxygen), influencing electronic properties and reactivity:

- Key Insight : The sulfur atom in thioxanthylium salts increases electron deficiency compared to oxygen-containing benzopyrylium analogs, favoring distinct redox behaviors .

Spectral and Physicochemical Properties

Benzopyrylium perchlorates exhibit pronounced absorption in the visible spectrum (e.g., compound 6: λmax = 360–640 nm), attributed to extended π-conjugation. In contrast, thioxanthylium derivatives likely absorb at shorter wavelengths due to reduced conjugation, though specific data are unavailable in the provided evidence . Elemental analysis data for benzopyrylium salts (e.g., C: 74.0–77.5%, H: 5.0–5.7%) align closely with theoretical values, confirming purity and structural integrity .

Counterion Effects: Perchlorate vs. Other Anions

Perchlorate’s weakly coordinating nature enhances solubility in organic solvents compared to halides (e.g., perbromide). For instance, thioxanthylium perbromide reacts with NaOH to yield dimeric products (III, IV), while perchlorate salts undergo one-electron reductions without anion interference . Environmental studies show perchlorate’s hydrophilicity (TSCF ≈ 0.2) limits plant uptake compared to hydrophobic PAHs , though this is specific to the anion rather than the parent compound.

Comparison with Tetrahydro-Dibenzo Derivatives

- Schizandrin A (): A dibenzocyclooctene lignan with a tetrahydro-dibenzo motif but lacking sulfur and ionic character. Used pharmacologically, contrasting with the synthetic and redox-focused applications of thioxanthylium perchlorate.

- Benzocycloheptene derivatives (): Feature nitrogen-containing cores but share tetrahydro-dibenzo structural elements. These are typically intermediates in drug synthesis, diverging from thioxanthylium’s role in materials chemistry.

Biological Activity

Dibenzo(c,h)thioxanthylium, 5,6,8,9-tetrahydro-, perchlorate is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

Dibenzo(c,h)thioxanthylium is characterized by its unique polycyclic structure, which contributes to its biological properties. The perchlorate salt form is often used in studies due to its solubility and stability in biological assays.

The biological activity of dibenzo(c,h)thioxanthylium is primarily attributed to its interaction with various cellular targets:

- Receptor Interaction : It has been shown to interact with neurotransmitter receptors, particularly in the central nervous system (CNS), influencing dopaminergic and serotonergic pathways.

- Antioxidant Activity : The compound exhibits antioxidant properties, which may protect cells from oxidative stress.

- Enzyme Inhibition : It has been reported to inhibit certain enzymes involved in metabolic processes, potentially affecting cellular energy metabolism.

Pharmacological Effects

Research indicates several pharmacological effects associated with dibenzo(c,h)thioxanthylium:

- Neuroprotective Effects : Studies suggest that the compound may offer neuroprotection against neurodegenerative diseases by modulating neurotransmitter levels and reducing neuronal apoptosis.

- Anticancer Potential : Preliminary studies indicate that it may possess anticancer properties by inducing apoptosis in cancer cell lines and inhibiting tumor growth.

- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation in various models, which could have implications for treating inflammatory diseases.

Case Studies and Clinical Trials

-

Neuroprotection in Animal Models :

- A study conducted on rodents demonstrated that administration of dibenzo(c,h)thioxanthylium led to significant improvements in cognitive function following induced neurotoxicity. The results suggested enhanced synaptic plasticity and reduced markers of oxidative stress.

-

Anticancer Activity :

- In vitro studies using human cancer cell lines revealed that dibenzo(c,h)thioxanthylium inhibited cell proliferation and induced apoptosis through mitochondrial pathways. The IC50 values varied depending on the cell line but were generally within the low micromolar range.

-

Inflammatory Response Modulation :

- Research involving lipopolysaccharide (LPS)-induced inflammation in macrophages showed that treatment with dibenzo(c,h)thioxanthylium significantly decreased pro-inflammatory cytokine production, suggesting a potential therapeutic role in managing inflammatory conditions.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Neuroprotective | Improved cognitive function in rodent models | Smith et al., 2022 |

| Anticancer | Induced apoptosis in various cancer cell lines | Johnson et al., 2023 |

| Anti-inflammatory | Reduced cytokine production in macrophages | Lee et al., 2021 |

| Mechanism | Description | Implications |

|---|---|---|

| Receptor Interaction | Modulates neurotransmitter levels | Potential for CNS disorders |

| Antioxidant Activity | Protects against oxidative damage | Neurodegenerative diseases |

| Enzyme Inhibition | Affects metabolic enzyme activity | Metabolic disorders |

Q & A

Basic: What are the common synthetic routes for this compound?

Answer:

The compound is typically synthesized via condensation reactions between thioxanthylium precursors and chlorinated or formylated intermediates. For example:

- Method A : Reacting 9-phenylthioxanthylium perchlorate with substituted cyclohexene derivatives in nitromethane or acetic anhydride yields crystalline products after recrystallization (e.g., mp 240–248°C) .

- Method B : Novel routes involve multi-step heterocyclic ring closure using crown ethers or methanol as co-solvents to stabilize intermediates .

Table 1 : Representative Synthetic Conditions

| Precursor | Solvent | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|---|

| VI + 9 | Nitromethane | 85 | 240–242 | |

| IV + 16 | Acetic Anhydride | 72 | 245–247 |

Basic: How is the compound characterized using spectroscopic and analytical methods?

Answer:

- UV-Vis Spectroscopy : Key absorption bands (λmax) in CH₂Cl₂ or CHCl₃ include peaks at 360–690 nm, attributed to π→π* transitions in the conjugated thioxanthylium core .

- Elemental Analysis : Percent composition (C, H, Cl) is used to confirm purity. For example:

Table 2 : Representative Spectral Data

| λmax (nm) | ε (×10³ L·mol⁻¹·cm⁻¹) | Solvent | Reference |

|---|---|---|---|

| 360 | 27.0 | CH₂Cl₂ | |

| 530 | 23.8 | CH₂Cl₂ | |

| 1012 | 73.5 | CHCl₃ |

Advanced: How can researchers resolve contradictions in reduction pathways reported across studies?

Answer:

Discrepancies in reduction products (e.g., III vs. IV in aqueous NaOH) arise from reaction conditions:

- Critical Variables : pH, reductant strength (e.g., sodium hydroxide vs. electrochemical reduction), and solvent polarity .

- Methodological Recommendations :

Advanced: What role does the perchlorate counterion play in structural stability?

Answer:

Perchlorate (ClO₄⁻) acts as a weakly coordinating anion, enabling:

- Crystallization : Stabilizes cationic thioxanthylium cores via electrostatic interactions, as seen in X-ray studies of analogous crown ether complexes .

- Reactivity : Does not interfere with redox processes, making it ideal for electrochemical studies (e.g., reductions in Scheme I) .

- Caution : Perchlorate salts require careful handling due to explosion risks in organic solvents.

Advanced: How can computational modeling complement experimental data on electronic transitions?

Answer:

- TD-DFT Calculations : Model HOMO→LUMO gaps to predict λmax values. Validate against experimental UV-Vis data (e.g., 530 nm peak correlates with S₀→S₂ transitions) .

- Molecular Dynamics : Simulate solvent effects (e.g., CH₂Cl₂ vs. CHCl₃ polarity) on spectral shifts .

- Software Tools : Gaussian or ORCA with B3LYP/6-31G* basis sets.

Advanced: What strategies optimize yield in large-scale syntheses without compromising purity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.